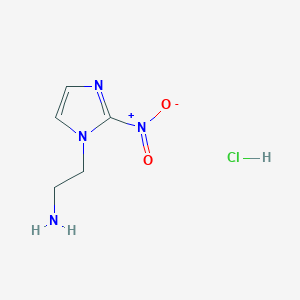

2-(2-Nitro-1h-imidazol-1-yl)ethanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN4O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms.

Métodos De Preparación

The synthesis of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride typically involves the nitration of imidazole derivatives followed by amination. One common method involves the reaction of 2-nitroimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial production methods may involve large-scale nitration and amination processes, with careful control of reaction parameters to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .

Aplicaciones Científicas De Investigación

Cancer Imaging and Radiotherapy

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride has been extensively studied for its potential in cancer imaging and treatment. Its ability to selectively accumulate in hypoxic tumor cells makes it a candidate for radiolabeled imaging agents.

Case Study: Radiolabeled Derivatives

A study explored the synthesis of fluorine-18 labeled derivatives of nitroimidazoles for positron emission tomography (PET). These compounds demonstrated potential as PET radioligands for imaging tumor hypoxia, which is crucial for assessing tumor viability and treatment efficacy . The nitro group in these compounds undergoes enzymatic reduction in low oxygen environments, leading to the formation of reactive species that can be trapped within hypoxic cells.

| Compound | Purpose | Findings |

|---|---|---|

| [^18F]FAZA | PET Imaging | Effective in visualizing hypoxic tumors. |

| [^18F]FETNIM | Tumor Targeting | High selectivity for hypoxic regions. |

Antimicrobial Activity

Nitroimidazole compounds, including this compound, are known for their antimicrobial properties. They have been utilized against various pathogens, particularly anaerobic bacteria and protozoa.

Case Study: Antimicrobial Efficacy

Research indicates that nitroimidazoles exhibit significant activity against Helicobacter pylori, a common gastric pathogen. The mechanism involves the reduction of the nitro group under anaerobic conditions, leading to the generation of cytotoxic radicals that damage bacterial DNA .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.

Case Study: Synthesis of Novel Compounds

A synthetic route was developed to create derivatives with enhanced biological activity by modifying the imidazole ring or substituents on the ethanamine chain. This approach has led to the discovery of several new compounds with promising pharmacological profiles .

| Compound Type | Modification | Result |

|---|---|---|

| Amides | Ring substitution | Increased potency against cancer cells. |

| Esters | Alkyl chain extension | Improved solubility and bioavailability. |

Mecanismo De Acción

The mechanism of action of 2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride involves its interaction with cellular components. The nitro group can undergo reduction within the cell, leading to the formation of reactive intermediates that can damage cellular structures and inhibit essential biological processes. This

Actividad Biológica

2-(2-Nitro-1H-imidazol-1-yl)ethanamine hydrochloride is a nitroimidazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry and cancer therapy. This compound exhibits properties that make it suitable for applications in drug development, especially in targeting hypoxic tumors and various bacterial infections.

The compound features a nitro group that can undergo reduction to form reactive intermediates within biological systems. This reduction typically occurs in hypoxic conditions, leading to the generation of species that can interact with cellular macromolecules such as DNA, RNA, and proteins, ultimately inhibiting cellular growth and proliferation .

Mechanism of Action:

- Reduction : The nitro group is reduced to an amino group in hypoxic environments, leading to the formation of reactive intermediates.

- DNA Interaction : These intermediates can bind to DNA, causing strand breaks and inhibiting replication .

- Antimicrobial Activity : The compound exhibits antibacterial properties against various pathogens, making it a candidate for treating infections .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial effects. It has been evaluated against several bacterial strains, with findings suggesting effective inhibition at low concentrations. For example, derivatives of nitroimidazole compounds have shown IC50 values ranging from 0.12 to 2.78 µM against various pathogens .

Anticancer Properties

The compound is particularly noted for its potential as a radiosensitizer in cancer therapy. Nitroimidazoles like this one enhance the efficacy of radiotherapy by selectively targeting hypoxic tumor cells. Studies have shown that compounds with similar structures exhibit increased uptake in hypoxic conditions, thereby improving therapeutic outcomes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Hypoxia Selectivity : In biodistribution studies involving murine models, this compound demonstrated selective uptake in hypoxic tumors compared to aerobic tissues, indicating its potential for targeted cancer therapy .

Compound Tumor Uptake (%ID/g) at 60 min Tumor/Blood Ratio Complex 2 2.97 1.08 Complex 3 2.56 1.17 - Antiproliferative Effects : A study evaluating various nitroimidazole derivatives found that some exhibited IC50 values comparable to established anticancer drugs like doxorubicin, highlighting their potential as effective treatments against cancer cell lines such as MCF-7 and A549 .

- In Vivo Efficacy : In vivo assessments showed promising results for the compound's efficacy in reducing tumor size in animal models when used in conjunction with radiotherapy, emphasizing its role as a radiosensitizer .

Propiedades

IUPAC Name |

2-(2-nitroimidazol-1-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-1-3-8-4-2-7-5(8)9(10)11;/h2,4H,1,3,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLRFFXZTJXMPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.